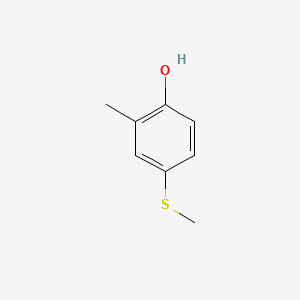

2-Methyl-4-(methylthio)phenol

Übersicht

Beschreibung

2-Methyl-4-(methylthio)phenol is a chemical compound with the CAS Number: 3795-76-4 . It has a molecular weight of 154.23 . It is stored at a temperature between 2-8°C . This compound is used as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves condensation of an aldehyde or ketone with a primary amine . Other methods include the Petasis reaction .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 . The 3D structure of this molecule can be viewed using specific software .

Physical and Chemical Properties Analysis

It is stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Wissenschaftliche Forschungsanwendungen

Chemische Bildung

Schließlich kann 2-Methyl-4-(methylthio)phenol in Bildungseinrichtungen als Modellverbindung für den Unterricht in organischen Synthesetechniken eingesetzt werden. Seine Reaktionen und Umwandlungen können wichtige Konzepte in der organischen Chemie veranschaulichen.

Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von this compound und zeigt seine Vielseitigkeit und Bedeutung in verschiedenen Bereichen der wissenschaftlichen Forschung .

Safety and Hazards

The safety information for 2-Methyl-4-(methylthio)phenol includes GHS07 pictograms and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further information .

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-4-(methylthio)phenol is the respiratory system . .

Biochemical Pathways

It’s possible that it may influence pathways related to respiratory function, given its primary target .

Result of Action

Given its primary target, it may have effects on respiratory function .

Biochemische Analyse

Biochemical Properties

2-Methyl-4-(methylthio)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound can undergo oxidation reactions, leading to the formation of reactive intermediates that can further interact with cellular macromolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to exhibit cytotoxic effects on certain cell types, including human monocytes . This cytotoxicity is likely due to the generation of reactive oxygen species (ROS) during its metabolism, which can lead to oxidative stress and damage to cellular components. Furthermore, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of other substrates . Additionally, the compound can undergo redox cycling, generating ROS that can cause oxidative damage to DNA, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade upon prolonged exposure to light and air. In vitro studies have shown that the cytotoxic effects of this compound on cells can increase with longer incubation times, likely due to the accumulation of ROS and other reactive intermediates . Long-term exposure to the compound in in vivo studies has also been associated with chronic oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, it can cause significant toxic effects, including liver and kidney damage, due to the overwhelming production of ROS and subsequent oxidative stress . Threshold effects have been observed, where doses above a certain level result in a rapid increase in toxicity, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo oxidation to form sulfoxides and sulfones, which are more polar and can be excreted more easily from the body . The compound can also participate in conjugation reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion . These metabolic transformations are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is essential for its metabolism and the generation of reactive intermediates. Additionally, the compound can be found in mitochondria, where it may contribute to the production of ROS and affect mitochondrial function . Post-translational modifications, such as phosphorylation and ubiquitination, may also play a role in directing the compound to specific subcellular compartments .

Eigenschaften

IUPAC Name |

2-methyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLSPFDSUIZAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191386 | |

| Record name | o-Cresol, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3795-76-4 | |

| Record name | o-Cresol, 4-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3795-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cresol, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(methylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide]](/img/structure/B1605021.png)

![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)